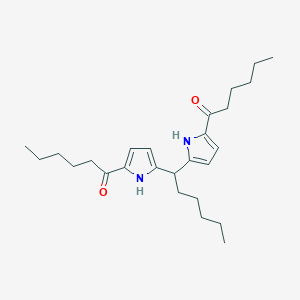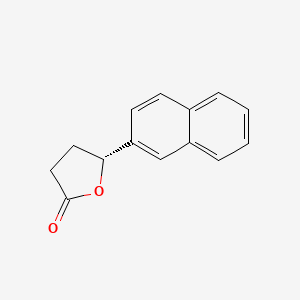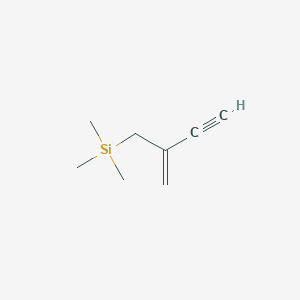![molecular formula C22H37N5O4 B12566068 1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro- CAS No. 290829-08-2](/img/structure/B12566068.png)
1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- is a complex organic compound with the molecular formula C29H42N6O5 It is characterized by the presence of a benzenedicarboxamide core substituted with diethylamino propyl groups and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- typically involves the following steps:
Formation of the Benzenedicarboxamide Core: The initial step involves the reaction of isophthalic acid with appropriate amines to form the benzenedicarboxamide core.
Substitution with Diethylamino Propyl Groups: The next step involves the substitution of the amide groups with diethylamino propyl groups. This is typically achieved through nucleophilic substitution reactions.
Introduction of the Nitro Group: The final step involves the nitration of the benzene ring to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The diethylamino propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino propyl groups enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis[3-(diethylamino)propyl]
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- is unique due to the presence of both diethylamino propyl groups and a nitro group, which confer distinct chemical and biological properties
属性
CAS 编号 |
290829-08-2 |
|---|---|
分子式 |
C22H37N5O4 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
1-N,3-N-bis[3-(diethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H37N5O4/c1-5-25(6-2)13-9-11-23-21(28)18-15-19(17-20(16-18)27(30)31)22(29)24-12-10-14-26(7-3)8-4/h15-17H,5-14H2,1-4H3,(H,23,28)(H,24,29) |
InChI 键 |
QGJFQZMHYIABGO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)





![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)


![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)

![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
